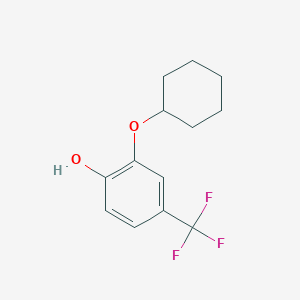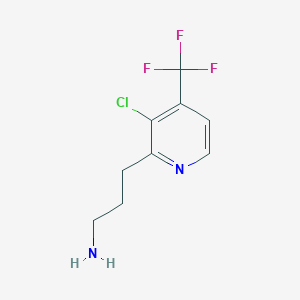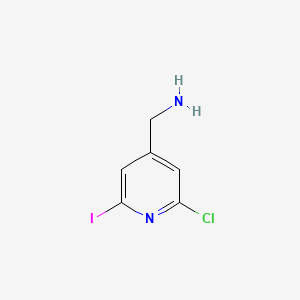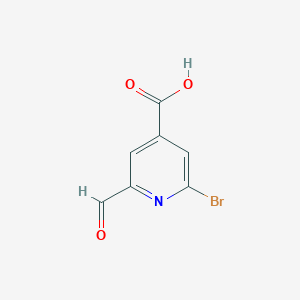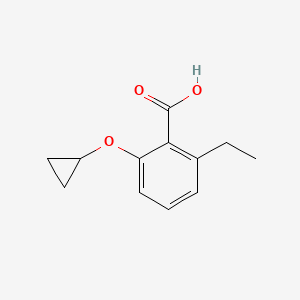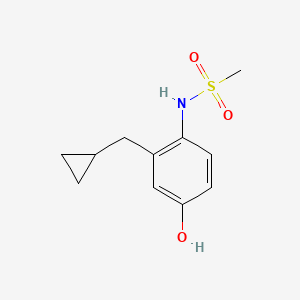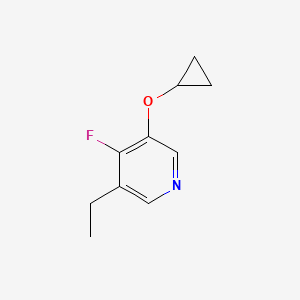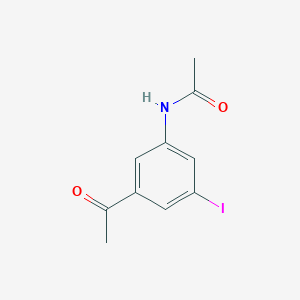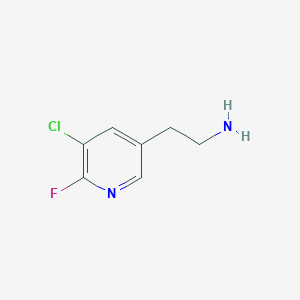
2-(5-Chloro-6-fluoropyridin-3-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-6-fluoropyridin-3-yl)ethanamine is a chemical compound with the molecular formula C7H8ClFN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-6-fluoropyridin-3-yl)ethanamine typically involves the reaction of 5-chloro-3-fluoropyridine with ethanamine hydrochloride in the presence of a strong acid such as hydrochloric acid. This reaction yields the desired compound through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-6-fluoropyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Condensation Reactions: It can react with benzoyl chlorides to form novel substituted phenyl amides.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid, and bases such as sodium hydroxide. The reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2-(5-Chloro-6-fluoropyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates, particularly in the development of kinase inhibitors.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-6-fluoropyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(5-Chloro-6-fluoropyridin-3-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H8ClFN2 |
|---|---|
Peso molecular |
174.60 g/mol |
Nombre IUPAC |
2-(5-chloro-6-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-6-3-5(1-2-10)4-11-7(6)9/h3-4H,1-2,10H2 |
Clave InChI |
WWGVJZCGWUISQO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)F)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




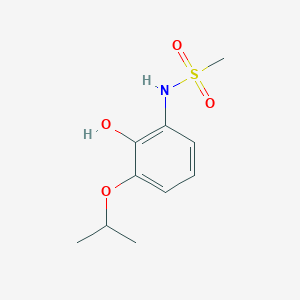
![[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14842665.png)
